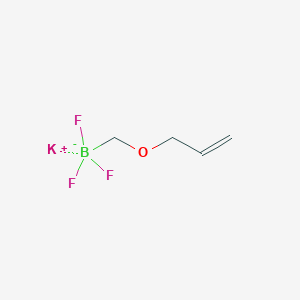

Potassium allyloxymethyltrifluoroborate

描述

属性

IUPAC Name |

potassium;trifluoro(prop-2-enoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c1-2-3-9-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXZRIUMKFRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Potassium Allyloxymethyltrifluoroborate is primarily used in the field of organic synthesis, particularly in coupling reactions. The primary targets of this compound are organic molecules that undergo bond formation through coupling reactions.

Mode of Action

This compound interacts with its targets through a process known as coupling reactions. These reactions involve the formation of new bonds between organic molecules, facilitated by the presence of the this compound.

Biochemical Pathways

The compound plays a significant role in various synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. It is also involved in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates. These biochemical pathways lead to the formation of diverse boronate ester derivatives.

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can influence its effectiveness in synthesis reactions.

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions. These reactions can lead to the creation of complex molecules with diverse structures and functionalities.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Therefore, it is crucial to control these factors to ensure the compound’s effective action in synthesis reactions.

生物活性

Potassium allyloxymethyltrifluoroborate (KAMTFB) is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its trifluoroborate moiety, which enhances its stability and reactivity in various chemical reactions. Its structure allows it to act as a nucleophile in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is pivotal in synthesizing complex organic molecules.

Mechanisms of Biological Activity

1. Interaction with Cellular Targets:

KAMTFB has been shown to interact with various cellular components, including proteins and enzymes. The trifluoroborate group facilitates nucleophilic attack on electrophilic centers in biological molecules, potentially leading to modifications that can alter cellular functions.

2. Modulation of Signaling Pathways:

Research indicates that KAMTFB may modulate key signaling pathways involved in cell proliferation and apoptosis. For example, it could affect the activity of protein kinases or phosphatases, thereby influencing cell cycle progression and survival.

3. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth in E. coli | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of kinase activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of KAMTFB against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µM, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Cell Lines

In vitro experiments using human cancer cell lines demonstrated that KAMTFB induced apoptosis through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death in treated cells compared to controls.

Dosage and Toxicity Studies

The biological effects of KAMTFB are dose-dependent. Low concentrations may promote beneficial effects such as enhanced cell signaling or antimicrobial activity, while higher doses can lead to cytotoxicity. For instance, doses above 200 µM have been associated with significant toxicity in non-cancerous cell lines, indicating a need for careful dosage management in therapeutic applications.

科学研究应用

Organic Synthesis

Role as a Reagent:

KAMTFB serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its trifluoroborate moiety allows for the selective functionalization of organic substrates.

Key Applications:

- Cross-Coupling Reactions: KAMTFB can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

- Allylation Reactions: The allyloxy group in KAMTFB enables allylation of various electrophiles, providing access to complex molecular architectures.

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Cross-Coupling | Formation of biaryl compounds | High selectivity and efficiency |

| Allylation | Addition to electrophiles | Versatile functionalization opportunities |

Medicinal Chemistry

Therapeutic Potential:

KAMTFB has been investigated for its potential use in drug discovery, particularly in the development of anticancer agents. Its ability to interact with biological targets makes it a candidate for further exploration.

Case Study: Anticancer Activity

A study explored the use of KAMTFB derivatives in inhibiting the MDM2-p53 interaction, a critical pathway in cancer biology. The results indicated that compounds derived from KAMTFB could potentially restore p53 function in tumor cells, leading to apoptosis.

Table 2: Medicinal Chemistry Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer Development | Inhibition of MDM2-p53 interaction | Potential to restore p53 function |

| Drug Design | Structural modifications for bioactivity | Enhanced efficacy against cancer cell lines |

Materials Science

Use in Polymer Chemistry:

KAMTFB can be employed in the synthesis of functionalized polymers. Its trifluoroborate group facilitates incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Key Applications:

- Synthesis of Functional Polymers: KAMTFB can be used to create polymers with specific functionalities for applications in coatings, adhesives, and composites.

- Nanomaterials Development: The compound can be integrated into nanostructured materials, potentially improving their mechanical and electrical properties.

Table 3: Materials Science Applications

| Application Type | Description | Key Properties Enhanced |

|---|---|---|

| Functional Polymers | Synthesis of polymers with tailored properties | Improved thermal stability and chemical resistance |

| Nanomaterials | Integration into nanostructured materials | Enhanced mechanical and electrical properties |

相似化合物的比较

Reactivity in Cross-Coupling Reactions

- Potassium Allyloxymethyltrifluoroborate :

- Potassium Vinyltrifluoroborate :

- Potassium Benzyltrifluoroborate :

Research Findings and Limitations

- Advantages of Allyloxymethyltrifluoroborate: Atom-economical synthesis compared to stannane-based routes . Scalable to 100 g batches with minimal purification .

- Limitations: Low solubility in non-polar solvents complicates purification . Variable yields with heteroaryl halides due to competing protodeboronation .

准备方法

General Synthetic Strategy

The synthesis of potassium allyloxymethyltrifluoroborate typically involves three main sequential steps:

- Step 1: Generation of an organolithium intermediate from an allyloxymethyl precursor.

- Step 2: Reaction of this intermediate with a borate compound to form an organoborate intermediate.

- Step 3: Treatment of the organoborate intermediate with potassium hydrogen fluoride to yield the potassium organotrifluoroborate salt.

These steps can be performed either as a three-step process with intermediate isolations or more efficiently as a two-step or even one-pot process without isolating intermediates.

Detailed Preparation Procedure

Reaction Conditions and Solvent Selection

- Solvents: Anhydrous diethyl ether, tetrahydrofuran (THF), hexane, or heptane are preferred. A mixture of diethyl ether and THF is often used to optimize solubility and reaction kinetics.

- Temperature: The critical temperature range is from -78°C to 0°C, with -75°C being optimal during borate addition. After borate addition, gradual warming facilitates the reaction progress.

- Reaction Time: Typically ranges from 30 minutes to 1 day, with 30 to 90 minutes being preferred for efficiency and yield.

Advantages of the Preparation Method

- One-Pot or Two-Step Process: The method allows preparation without isolating intermediates, improving efficiency and reducing purification steps.

- High Yield and Purity: Controlled stoichiometry of potassium hydrogen fluoride and optimized reaction conditions yield high-purity this compound.

- Scalability: The use of readily available starting materials and common solvents facilitates scale-up for industrial applications.

Summary Table of Key Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting Material | Allyloxymethyl halide or protected derivative | Commercially available or synthesized easily |

| Organolithium Reagent | n-Butyllithium or similar | Used for halogen-lithium exchange |

| Borate Compound | Trialkyl borate (e.g., B(OR)3) | Reacts with organolithium intermediate |

| Fluorinating Agent | Potassium hydrogen fluoride (KHF2) | 2–10 eq., preferably 3–5 eq. |

| Solvents | Diethyl ether, THF, hexane, heptane | Anhydrous solvents preferred |

| Reaction Temperature | -78°C to 0°C, preferably -75°C | Critical for selectivity and yield |

| Reaction Time | 30 min to 1 day, preferably 30–90 min | Longer times may be used depending on scale |

| Purification | Distillation under reduced pressure, filtration with celite | Removes impurities and unreacted salts |

Research Findings and Notes

- The hydroxyl group on the allyloxymethyl precursor may require protection to avoid side reactions during lithiation.

- The reaction proceeds smoothly with a variety of organolithium reagents and borate compounds, demonstrating versatility.

- Excess potassium hydrogen fluoride reduces yield due to purification difficulties, highlighting the importance of stoichiometric control.

- The method described is patented and has been validated in multiple studies, confirming its reproducibility and effectiveness.

常见问题

Q. What synthetic routes are available for preparing potassium allyloxymethyltrifluoroborate, and what are their comparative advantages?

this compound can be synthesized via an SN2 displacement reaction between potassium bromomethyltrifluoroborate and alkoxide nucleophiles. This method, optimized for scalability, uses 3 equivalents of alkoxide and achieves high purity through continuous Soxhlet extraction to overcome solubility challenges . Earlier methods involving alkoxymethylstannanes were less efficient, yielding products in low-to-moderate yields (30–60%) with cumbersome multi-step protocols .

Q. What are the standard reaction conditions for Suzuki-Miyaura cross-coupling using this reagent?

Typical conditions involve coupling this compound (0.55 mmol) with aryl chlorides (0.5 mmol) using a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., Cs₂CO₃), and solvents like THF/water at 80–100°C. Yields range from 60–85% for aryl chlorides but drop to 40–65% for heteroaryl halides due to substrate-dependent reactivity .

Q. How does the stereoelectronic profile of the allyloxymethyl group influence coupling efficiency?

The trifluoroborate group enhances stability and nucleophilicity, while the allyloxy moiety introduces steric constraints. Electron-rich aryl chlorides (e.g., 4-methoxyphenyl) show higher yields (80–85%) compared to electron-deficient substrates (e.g., 4-nitrophenyl, 50–60%), highlighting electronic effects on transmetallation .

Advanced Research Questions

Q. What strategies mitigate low yields in heteroaryl halide cross-coupling reactions?

Heteroaryl halides (e.g., pyridyl, thienyl) often require tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (100–120°C). Adding silver salts (Ag₂O) as halide scavengers can improve yields by 15–20% . Substrate pre-activation via microwave irradiation has also been explored but shows mixed results .

Q. How can solubility limitations during synthesis be addressed?

The poor solubility of this compound in organic solvents (e.g., acetone, acetonitrile) complicates purification. Continuous Soxhlet extraction with ethyl acetate/hexane mixtures effectively isolates the product (>95% purity) by removing inorganic salts (e.g., KBr) . Alternative approaches include using ionic liquid media or sonication-assisted crystallization .

Q. What analytical methods validate the structural integrity of this compound?

Characterization relies on:

Q. Why do contradictory results arise in substrate scope studies, and how can they be resolved?

Discrepancies in reported yields (e.g., 40% vs. 65% for 2-chloropyridine) often stem from trace moisture or oxygen in reaction setups. Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere protocols (glovebox) reduce variability. Statistical Design of Experiments (DoE) has been proposed to systematically optimize parameters like catalyst loading and temperature .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。